2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a thioether-linked acetamide moiety. Its structure includes:
- m-tolyl (3-methylphenyl) substituent at position 5: Enhances lipophilicity and steric bulk.
- N-(2,6-dimethylphenyl)acetamide group: Introduces additional hydrophobic interactions and structural rigidity.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-6-4-9-15(10-12)18-22-23-19(24(18)20)26-11-16(25)21-17-13(2)7-5-8-14(17)3/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKAQSHRGBCGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole ring is known for its broad spectrum of antimicrobial activity. Compounds containing this structure have been documented to exhibit antifungal and antibacterial properties by inhibiting critical enzymes necessary for microbial growth. For example:
- Antifungal Properties : Triazole derivatives are often used to treat fungal infections by targeting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This mechanism can potentially be explored in 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide.
- Antibacterial Properties : Similar to antifungal activity, triazoles can also inhibit bacterial growth through enzyme inhibition. The specific interactions of this compound with bacterial enzymes warrant further investigation to establish its efficacy against various pathogens.
Anticancer Properties
Recent studies suggest that triazole derivatives possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. The structural features of this compound may enhance its biological activity compared to simpler analogs .
Mechanisms of Action :
- Cell Cycle Inhibition : Some triazole derivatives have been shown to interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : The compound may trigger programmed cell death pathways in malignancies.
Synthesis and Derivatization
The synthesis of this compound typically involves several steps including the formation of the triazole ring followed by the introduction of thioether and acetamide functionalities. Purification methods such as recrystallization or chromatography are employed to ensure high purity levels necessary for biological testing.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to the desired biological effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Triazole-Acetamides
Key Observations :
Key Insights :
- Anti-Inflammatory Potential: The pyridinyl-substituted analog in outperformed diclofenac, suggesting that the target compound’s m-tolyl group may similarly enhance cyclooxygenase-2 (COX-2) inhibition.
- Ion Channel Modulation: VUAA1’s activity highlights the scaffold’s versatility in targeting non-specific cation channels, though substituent variations (e.g., ethylphenyl vs. dimethylphenyl) may alter selectivity .
Biological Activity
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a member of the triazole family, specifically characterized by its thio-substituted triazole structure. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it shows promise as an antimicrobial, anticancer, and antifungal agent.
Chemical Structure and Synthesis
The compound features a triazole ring linked to a thio group and an acetamide moiety. The synthesis typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Thioether Formation : The triazole derivative is reacted with a thiol compound to create the thioether linkage.
- Acetamide Formation : Finally, the thioether derivative reacts with an acetamide precursor under controlled conditions.
These synthesis methods are optimized in industrial settings for yield and purity using techniques such as batch processing and flow chemistry .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties . Preliminary studies suggest that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism may involve inhibition of cell wall synthesis or disruption of membrane integrity .
Anticancer Activity
Research indicates that compounds with triazole structures can inhibit cancer cell proliferation. For instance, studies have shown that similar triazole derivatives can target specific enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs). The compound's ability to modulate these pathways suggests potential as an anticancer agent .
In vitro studies have demonstrated that derivatives similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly influences their potency. For example:
| Compound | Substituent | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 4c | Chloro | 0.015 | Serine protease inhibitor |
| 4b | 2-Chloro | 0.197 | Moderate inhibitor |
| 4a | Fluoro | 0.658 | Significant activity |
These findings highlight how different substituents can enhance or diminish activity against specific biological targets .
Case Studies
Several studies have reported on the biological effects of similar compounds:
- Antifungal Activity : A study demonstrated that triazole derivatives could effectively inhibit fungal growth by targeting ergosterol biosynthesis pathways .
- Anticancer Mechanisms : In vitro testing on human colon cancer cell lines revealed that certain triazole derivatives exhibited high anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Enzyme Inhibition Studies : Interaction studies using surface plasmon resonance showed strong binding affinities of triazole derivatives to serine proteases, suggesting potential therapeutic applications in viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
